

An In-depth Technical Guide to 2-Bromo-5-phenylthiophene

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Compound of Interest

Compound Name: **2-Bromo-5-phenylthiophene**

Cat. No.: **B1272747**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-phenylthiophene is a substituted aromatic heterocyclic compound that serves as a crucial building block in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a thiophene ring functionalized with a bromine atom and a phenyl group, offers versatile reactivity for the construction of more complex molecular architectures. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of **2-Bromo-5-phenylthiophene**, including its chemical properties, synthesis, key reactions, and applications, with a focus on experimental details and data presentation for the scientific community.

Chemical Properties and Data

2-Bromo-5-phenylthiophene is a stable organic compound with the IUPAC name **2-Bromo-5-phenylthiophene**. It is also known by synonyms such as 5-Bromo-2-phenylthiophene. Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-Bromo-5-phenylthiophene	
Synonyms	5-Bromo-2-phenylthiophene	
CAS Number	29488-24-2	
Molecular Formula	$C_{10}H_7BrS$	
Molecular Weight	239.13 g/mol	
Appearance	White to light yellow powder/crystal	
Melting Point	83 °C	[1]
Boiling Point	289 °C	[1]
Density	1.490 g/cm ³	[1]
Flash Point	129 °C	[1]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[1]

Spectroscopic Data

While a complete set of spectra for **2-Bromo-5-phenylthiophene** is not readily available in public databases, typical spectroscopic features for related brominated and phenylated thiophenes are well-documented.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the thiophene and phenyl rings. The thiophene protons typically appear as doublets in the aromatic region.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the thiophene and phenyl rings. The carbon atom attached to the bromine will show a characteristic shift.

- Infrared (IR) Spectroscopy: The IR spectrum of thiophene derivatives typically exhibits characteristic bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-S stretching of the thiophene ring.[2][3]
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed for the molecular ion and bromine-containing fragments.[4]

Experimental Protocols

Synthesis of 2-Bromo-5-phenylthiophene

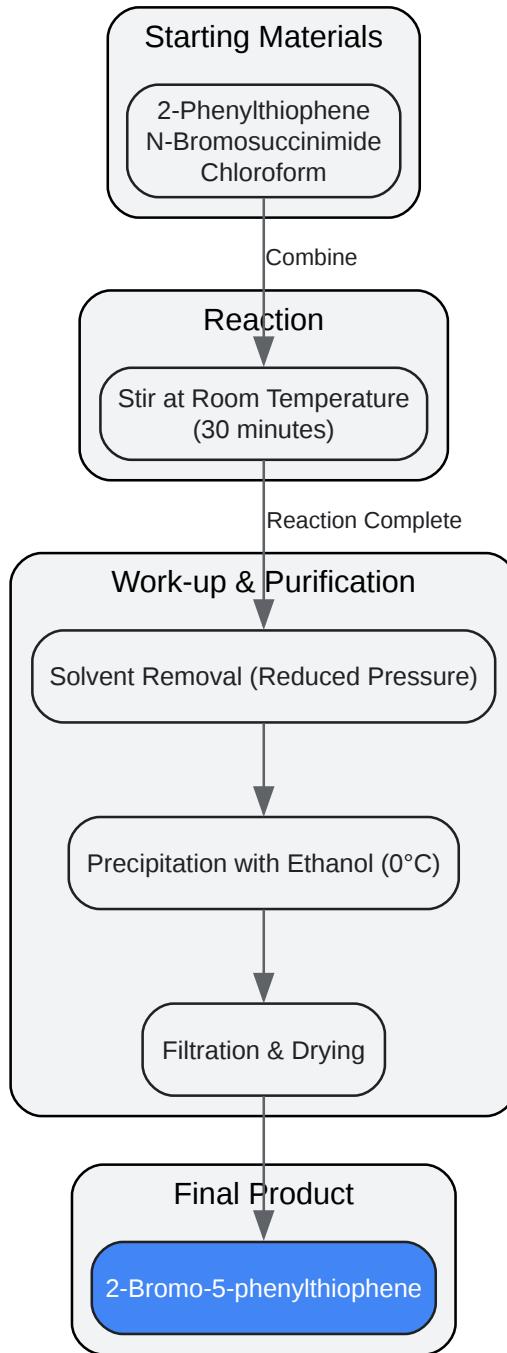
A common and efficient method for the synthesis of **2-Bromo-5-phenylthiophene** is the electrophilic bromination of 2-phenylthiophene using N-bromosuccinimide (NBS).[5]

General Procedure:[5]

- Dissolution: Dissolve 2-phenylthiophene (1.5 g, 9.4 mmol) completely in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
- Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.7 g, 9.4 mmol) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, remove the solvent completely by distillation under reduced pressure.
- Purification: Add ethanol to the residue at 0 °C and stir for 20 minutes. The resulting precipitate is collected by filtration. The filtrate is then dried under vacuum at room temperature to yield **2-bromo-5-phenylthiophene** (2.2 g, 100% yield).

Below is a workflow diagram for the synthesis of **2-Bromo-5-phenylthiophene**.

Synthesis Workflow of 2-Bromo-5-phenylthiophene

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Caption: A flowchart illustrating the synthesis of **2-Bromo-5-phenylthiophene**.

Key Reactions: Suzuki-Miyaura Cross-Coupling

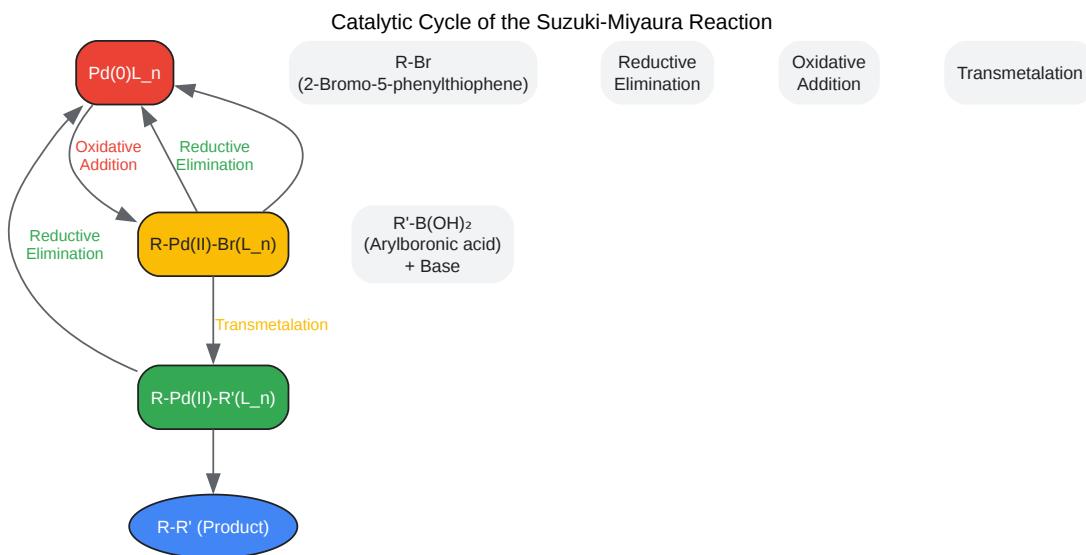
2-Bromo-5-phenylthiophene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This reaction is pivotal in synthesizing biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and organic materials.

General Protocol for Suzuki-Miyaura Coupling:

This protocol is a generalized procedure based on common practices for Suzuki couplings with bromothiophene derivatives.

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine **2-Bromo-5-phenylthiophene** (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (1-5 mol%), and a base, typically potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2-3 equivalents).
- **Solvent Addition:** Add a degassed solvent system. Common solvent mixtures include 1,4-dioxane/water (4:1) or toluene/ethanol/water.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- **Work-up:** After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted in the following diagram.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals and functional organic materials. **2-Bromo-5-phenylthiophene** serves as a key intermediate in the synthesis of derivatives with diverse biological activities and material properties.

- Medicinal Chemistry: Substituted thiophenes are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The ability to functionalize the **2-Bromo-5-phenylthiophene** core via

cross-coupling reactions allows for the generation of libraries of novel compounds for drug discovery screening. For instance, derivatives of similar brominated thiophenes have been investigated for their antithrombotic and haemolytic activities.

- Materials Science: The thiophene ring is an essential component of many conjugated polymers and organic semiconductors due to its electron-rich nature and rigid structure, which facilitate charge transport. **2-Bromo-5-phenylthiophene** is utilized in the synthesis of oligothiophenes and polythiophenes. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenyl substituent can influence the planarity and intermolecular interactions of the resulting polymers, thereby tuning their electronic and optical properties.

Conclusion

2-Bromo-5-phenylthiophene is a valuable and versatile building block in modern organic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of a wide range of complex organic molecules. The detailed protocols and data presented in this guide are intended to support researchers and developers in leveraging the full potential of this important chemical intermediate in their scientific endeavors.

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